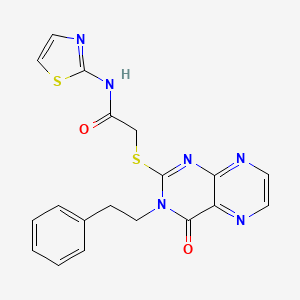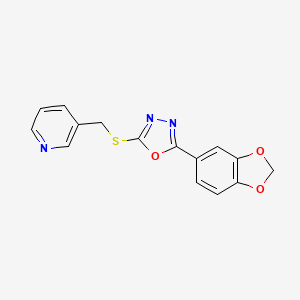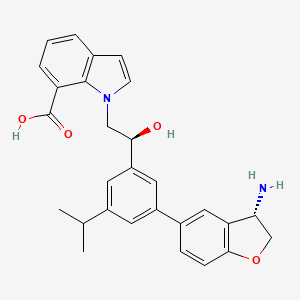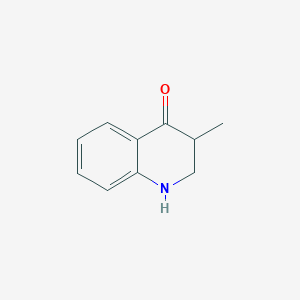![molecular formula C19H23N3O B7440856 N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide, also known as BP-897, is a selective dopamine D3 receptor antagonist. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. BP-897 has shown potential as a treatment for drug addiction, schizophrenia, and other neurological disorders.
作用机制
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide works by selectively blocking dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and addiction. By blocking dopamine D3 receptors, this compound reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce dopamine release in the brain, reduce the activity of dopamine neurons, and reduce the expression of dopamine receptors in the brain. It has also been shown to increase the activity of GABAergic neurons, which are involved in the regulation of dopamine release.
实验室实验的优点和局限性
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide has several advantages as a tool for scientific research. It is highly selective for dopamine D3 receptors, which allows researchers to study the specific effects of blocking this receptor. It also has a relatively long half-life, which allows for sustained effects in animal studies. However, this compound has some limitations as well. It is not currently approved for human use, which limits its potential as a clinical treatment. Additionally, it may have off-target effects on other neurotransmitter systems, which could complicate interpretation of experimental results.
未来方向
There are several potential future directions for research on N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide. One area of interest is the potential use of this compound as a treatment for other neurological disorders, such as Parkinson's disease and depression. Another area of interest is the development of more selective dopamine D3 receptor antagonists, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems.
合成方法
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 4-pyridinecarboxylic acid with thionyl chloride to form 4-pyridinecarbonyl chloride. The second step involves the reaction of 4-pyridinecarbonyl chloride with N-benzylpiperidine to form N-benzyl-4-pyridinecarboxamide. The final step involves the reduction of N-benzyl-4-pyridinecarboxamide using lithium aluminum hydride to form this compound.
科学研究应用
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide has been used in numerous scientific studies to investigate its potential as a treatment for drug addiction, schizophrenia, and other neurological disorders. In animal studies, this compound has been shown to reduce drug-seeking behavior and prevent relapse in drug-addicted animals. It has also been shown to improve cognitive function in animal models of schizophrenia.
属性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(18-6-10-20-11-7-18)21-14-16-8-12-22(13-9-16)15-17-4-2-1-3-5-17/h1-7,10-11,16H,8-9,12-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTGAIDTYPZOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-2-[[(2R)-2-hydroxypropyl]-methylamino]benzonitrile](/img/structure/B7440780.png)







![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)




